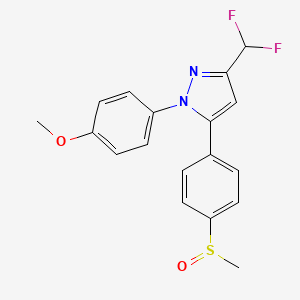
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups
准备方法
The synthesis of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide. The methoxyphenyl and methylsulfinylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Final Assembly: The final compound is assembled by coupling the substituted pyrazole with the aromatic substituents under suitable reaction conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for ring formation, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the effects of difluoromethyl and sulfinyl groups on the reactivity and stability of pyrazole derivatives.
作用机制
The mechanism by which 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and metabolic stability, while the sulfinyl group can influence the compound’s electronic properties and reactivity.
相似化合物的比较
Similar compounds to 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole include other pyrazole derivatives with different substituents. For example:
3-(Trifluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
3-(Difluoromethyl)-1-(4-hydroxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.
生物活性
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a difluoromethyl group, a methoxyphenyl moiety, and a methylsulfinyl phenyl group, which contribute to its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The detailed synthetic route has been documented, emphasizing the use of readily available reagents and conditions that favor high yields and purity .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anti-inflammatory, antimicrobial, and anticancer effects.
Anti-inflammatory Activity
Studies have demonstrated that this compound possesses significant anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro assays have shown that the compound effectively reduces the expression of inflammatory markers in human cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
Recent studies have focused on the anticancer potential of this pyrazole derivative. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The cytotoxicity was assessed using MTT assays, revealing IC50 values indicative of potent activity against several cancer types .
Case Studies
- Anti-inflammatory Effects : In a study investigating the effects on rheumatoid arthritis models, treatment with this pyrazole derivative resulted in a significant reduction in joint swelling and inflammatory cytokine levels compared to control groups .
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound against resistant strains of Staphylococcus aureus. Results showed a notable reduction in bacterial load in treated subjects .
- Anticancer Mechanisms : In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis, with further investigation revealing activation of caspase pathways .
Data Table: Biological Activities
| Biological Activity | Test System | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Human cell lines | 15-20 | Cytokine inhibition |
| Antimicrobial | Bacterial strains | 10-30 | Cell wall synthesis disruption |
| Anticancer | Cancer cell lines | 5-15 | Apoptosis induction |
属性
CAS 编号 |
151507-21-0 |
|---|---|
分子式 |
C18H16F2N2O2S |
分子量 |
362.4 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChI 键 |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















